3-Methyl-2-pentylnon-2-enenitrile
Description
Properties
CAS No. |
63967-53-3 |
|---|---|
Molecular Formula |
C15H27N |
Molecular Weight |
221.38 g/mol |
IUPAC Name |
3-methyl-2-pentylnon-2-enenitrile |
InChI |
InChI=1S/C15H27N/c1-4-6-8-10-11-14(3)15(13-16)12-9-7-5-2/h4-12H2,1-3H3 |
InChI Key |
QPPWDSCAUZLLCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=C(CCCCC)C#N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-2-pentylnon-2-enenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide, P4O10, to form nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods
Industrial production of 3-Methyl-2-pentylnon-2-enenitrile typically involves large-scale synthesis using the methods mentioned above, with a focus on optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-pentylnon-2-enenitrile undergoes various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, nitriles can be hydrolyzed to carboxylic acids.
Reduction: Nitriles can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: Nitriles can react with Grignard reagents to form ketones.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions.
Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.
Substitution: Grignard reagents.
Major Products
Hydrolysis: Carboxylic acids.
Reduction: Primary amines.
Substitution: Ketones.
Scientific Research Applications
3-Methyl-2-pentylnon-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-2-pentylnon-2-enenitrile involves its interaction with various molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, and the compound’s structure allows it to interact with enzymes and receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 3-Methyl-2-pentylnon-2-enenitrile with nitriles documented in the evidence:
Key Observations:
- Chain Length and Branching : The target compound has a longer hydrocarbon chain (C15) compared to Pent-3-enenitrile (C5), which may increase hydrophobicity and boiling point .
- Substituent Effects: The phenyl and amino groups in 3-Amino-2-methyl-3-phenylacrylonitrile enhance hydrogen-bonding capacity and electronic interactions, unlike the purely aliphatic substituents in the target compound .
- Biological Relevance : Compounds with aromatic or heterocyclic moieties (e.g., indole in ) often exhibit pharmacological activity, whereas the target compound’s aliphatic structure suggests industrial or material science applications.
Physicochemical Properties
While experimental data for the target compound is unavailable, trends can be inferred:
- Solubility: Aliphatic nitriles like Pent-3-enenitrile are moderately polar but less water-soluble than amino- or aryl-substituted analogs .
- Thermal Stability: Longer aliphatic chains (e.g., non-2-ene in the target) likely increase thermal stability compared to shorter-chain nitriles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
